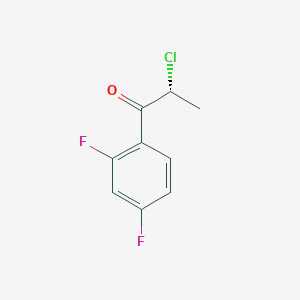

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one

Overview

Description

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one, also known as EFLEA, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound is a chiral building block that has been used in the synthesis of a variety of pharmaceuticals and biologically active molecules. In

Mechanism of Action

The mechanism of action of (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules, which may be responsible for its biological activity.

Biochemical and Physiological Effects:

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 and hepatitis C virus in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is its high enantiomeric purity, which is important for many scientific research applications. It is also a versatile building block that can be used in the synthesis of a variety of biologically active molecules. However, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has some limitations for lab experiments. It is a reactive compound that can form covalent bonds with proteins and other biomolecules, which can make it difficult to study its mechanism of action. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is a toxic compound that requires careful handling and disposal.

Future Directions

There are many future directions for research on (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one. One area of interest is the development of new synthetic methodologies for the preparation of chiral compounds using (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one as a building block. Another area of interest is the study of its mechanism of action and the identification of its molecular targets. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one may have potential applications in the development of new antiviral and anticancer agents. Further research is needed to fully understand the potential of this compound for scientific research.

Conclusion:

In conclusion, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is a chiral building block that has potential applications in scientific research. Its high enantiomeric purity and versatility make it a valuable tool for the synthesis of biologically active molecules. (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been found to have a variety of biochemical and physiological effects, and may have potential applications in the development of new antiviral and anticancer agents. Further research is needed to fully understand the potential of this compound for scientific research.

Scientific Research Applications

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been used in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. It has also been used as a chiral building block in the synthesis of pharmaceuticals such as the antipsychotic drug lurasidone. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been used in the development of new synthetic methodologies for the preparation of chiral compounds.

properties

CAS RN |

126917-43-9 |

|---|---|

Product Name |

(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one |

Molecular Formula |

C9H7ClF2O |

Molecular Weight |

204.6 g/mol |

IUPAC Name |

(2R)-2-chloro-1-(2,4-difluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m1/s1 |

InChI Key |

QDXQWKIKBKUTRB-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)Cl |

SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)